2-Amino-6-fluoro-4-(trifluoromethoxy)benzoic acid
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Overview
Description
2-Amino-6-fluoro-4-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H6F4NO3 This compound is characterized by the presence of an amino group, a fluorine atom, and a trifluoromethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-4-(trifluoromethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 6-fluoro-2-nitrobenzoic acid, followed by reduction to obtain the amino derivative . The reaction conditions typically involve the use of molybdenum dioxide and activated carbon in the presence of hydrazine hydrate in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-4-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Condensation: Reagents like acyl chlorides or aldehydes in the presence of a base or acid catalyst.
Major Products Formed
Substitution: Fluorinated aromatic derivatives.
Coupling: Biaryl compounds.
Condensation: Imines or amides.
Scientific Research Applications
2-Amino-6-fluoro-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins.
Medicine: Explored for its neuroprotective properties and potential use in drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-4-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as voltage-dependent sodium channels. It has been shown to antagonize these channels, potentially leading to neuroprotective effects . The compound may also interact with other ion channels and receptors, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethoxy)-6-benzothiazolecarboxylic acid
- 2-Amino-3-(trifluoromethoxy)benzoic acid
- 2-Amino-6-fluorobenzoic acid
Uniqueness
2-Amino-6-fluoro-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for the synthesis of fluorinated organic molecules and for studying the effects of fluorine substitution on biological activity.
Properties
Molecular Formula |
C8H5F4NO3 |
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Molecular Weight |
239.12 g/mol |
IUPAC Name |
2-amino-6-fluoro-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5F4NO3/c9-4-1-3(16-8(10,11)12)2-5(13)6(4)7(14)15/h1-2H,13H2,(H,14,15) |
InChI Key |
XKNYALIDPCKLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)F)OC(F)(F)F |
Origin of Product |
United States |
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